molecular formula C8H5Cl4NO B1606637 2-chloro-N-(2,4,6-trichlorophenyl)acetamide CAS No. 22303-34-0

2-chloro-N-(2,4,6-trichlorophenyl)acetamide

Cat. No. B1606637
CAS RN: 22303-34-0
M. Wt: 272.9 g/mol
InChI Key: PXPBIOJVDMLMKK-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4,6-trichlorophenyl)acetamide is a chemical compound with the molecular formula C8H5Cl4NO . It has a molecular weight of 272.947 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N-(2,4,6-trichlorophenyl)acetamide are not explicitly mentioned in the search results. The molecular weight of the compound is 272.947 .

Scientific Research Applications

Structural Studies and Crystallography

Gowda et al. (2004) conducted structural studies on various chloroacetamides, including 2-chloro-N-(2,4,6-trichlorophenyl)acetamide, focusing on the effects of N-chloro, side chain, and ring substitutions on their crystal structures (Gowda, Svoboda, & Fuess, 2004). Additionally, Jansukra et al. (2021) examined the synthesis, X-ray crystallography, and optical properties of a similar compound, 2-Chloro-N-(2,4-dinitrophenyl) acetamide (Jansukra et al., 2021).

Herbicide Activity

Research by Banks and Robinson (1986) and Coleman et al. (2000) explored the activity of chloroacetamide herbicides, including their reception and activity in soil, and comparative metabolism in human and rat liver microsomes. These studies provide insights into the environmental and biological interactions of chloroacetamides as herbicides (Banks & Robinson, 1986); (Coleman et al., 2000).

Bioconcentration and Metabolism in Aquatic Species

Tsuda et al. (1990) investigated the accumulation and metabolism of 2,4,6-trichlorophenyl-4'-aminophenyl ether, a derivative of 2-chloro-N-(2,4,6-trichlorophenyl)acetamide, in carp, shedding light on the environmental impact and bioconcentration of such compounds in aquatic species (Tsuda et al., 1990).

Spectroscopic and Quantum Mechanical Studies

Research by Choudhary et al. (2014) on dichloro-N-(dichlorophenyl) acetamides and Mary et al. (2020) on benzothiazolinone acetamide analogs explored the vibrational spectroscopy, electronic properties, and quantum mechanical calculations of these compounds. Such studies contribute to understanding the molecular and electronic properties of chloroacetamides (Choudhary et al., 2014); (Mary et al., 2020).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle this compound with care and take necessary safety precautions.

properties

IUPAC Name

2-chloro-N-(2,4,6-trichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl4NO/c9-3-7(14)13-8-5(11)1-4(10)2-6(8)12/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPBIOJVDMLMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NC(=O)CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176846
Record name Acetanilide, 2,2',4',6'-tetrachloro-
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Molecular Weight

272.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,4,6-trichlorophenyl)acetamide

CAS RN

22303-34-0
Record name 2-Chloro-N-(2,4,6-trichlorophenyl)acetamide
Source CAS Common Chemistry
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Record name 2-Chloro-N-(2,4,6-trichlorophenyl)acetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22303-34-0
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Record name Acetanilide, 2,2',4',6'-tetrachloro-
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Record name 22303-34-0
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Record name 2-CHLORO-N-(2,4,6-TRICHLOROPHENYL)ACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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